n-Hydroxy-4-methyl-[1,2,3]thiadiazole-5-carboxamidine
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Overview
Description
Compound “n-Hydroxy-4-methyl-[1,2,3]thiadiazole-5-carboxamidine” is a chemical entity with unique properties and potential applications in various scientific fields. This compound is recognized for its distinctive molecular structure and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “n-Hydroxy-4-methyl-[1,2,3]thiadiazole-5-carboxamidine” involves multiple steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product. Specific synthetic routes may include nucleophilic substitution, electrophilic addition, or condensation reactions, depending on the desired functional groups and molecular framework.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is typically scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. Continuous flow reactors, automated synthesis platforms, and advanced purification techniques are often employed to achieve high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions: Compound “n-Hydroxy-4-methyl-[1,2,3]thiadiazole-5-carboxamidine” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Compound “n-Hydroxy-4-methyl-[1,2,3]thiadiazole-5-carboxamidine” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of compound “n-Hydroxy-4-methyl-[1,2,3]thiadiazole-5-carboxamidine” involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity, modulation of gene expression, or disruption of cellular processes.
Comparison with Similar Compounds
Compound A: Shares a similar molecular framework but differs in functional groups, leading to distinct reactivity and applications.
Compound B: Exhibits comparable biological activity but has a different mechanism of action.
Compound C: Used in similar industrial applications but has unique physical properties.
Uniqueness: Compound “n-Hydroxy-4-methyl-[1,2,3]thiadiazole-5-carboxamidine” stands out due to its specific combination of functional groups and molecular structure, which confer unique reactivity and potential applications. Its versatility in undergoing various chemical reactions and its broad range of scientific research applications make it a valuable compound in multiple fields.
Properties
IUPAC Name |
N'-hydroxy-4-methylthiadiazole-5-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c1-2-3(4(5)7-9)10-8-6-2/h9H,1H3,(H2,5,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIHLNVITGSTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SN=N1)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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